molecular formula C20H33NO6 B4002127 N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid

N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4002127
M. Wt: 383.5 g/mol
InChI Key: PEFNXTFUFCNSKW-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with a phenoxy group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The phenoxy group can be synthesized by reacting 3-methyl-4-propan-2-ylphenol with an appropriate halogenated butane derivative under basic conditions.

    Attachment of the Amine Group: The intermediate is then reacted with 3-methoxypropylamine in the presence of a suitable catalyst to form the desired amine compound.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the phenoxy group or the amine group, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-4-(3-methylphenoxy)butan-1-amine: Lacks the propan-2-yl group, which may affect its reactivity and applications.

    N-(3-methoxypropyl)-4-(4-propan-2-ylphenoxy)butan-1-amine: Similar structure but with different substitution patterns on the phenoxy group.

Uniqueness

N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.C2H2O4/c1-15(2)18-9-8-17(14-16(18)3)21-13-6-5-10-19-11-7-12-20-4;3-1(4)2(5)6/h8-9,14-15,19H,5-7,10-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFNXTFUFCNSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCNCCCOC)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid
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N-(3-methoxypropyl)-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid

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